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Compound of Interest

Compound Name: 25-Epitorvoside D

Cat. No.: B15294616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known analogs of 25-
Epitorvoside D, a furostanol glycoside. The document summarizes their chemical structures,

biological activities with a focus on quantitative data, and detailed experimental protocols for

their synthesis and bioassays. This guide is intended to serve as a valuable resource for

researchers and professionals involved in natural product chemistry, medicinal chemistry, and

drug development.

Introduction to 25-Epitorvoside D and its Analogs
25-Epitorvoside D is a steroidal saponin belonging to the furostanol glycoside class. While the

precise structure of 25-Epitorvoside D is not widely published, its analogs, primarily other

Torvosides isolated from Solanum torvum, provide significant insight into its likely chemical

features and biological potential. These naturally occurring compounds exhibit a range of

pharmacological activities, including antiviral, anti-inflammatory, and cytotoxic effects, making

them promising candidates for further investigation in drug discovery programs.

Chemical Structures of 25-Epitorvoside D Analogs
The core structure of these analogs is a C27 steroid skeleton, typically featuring a furanose

ring (E-ring) and a variable sugar moiety attached at the C-3 or C-6 position. The analogs differ

in the type and linkage of the sugar units, as well as substitutions on the steroidal backbone.
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Key Analogs Isolated from Solanum torvum

Torvoside A: A furostanol glycoside with a complex oligosaccharide chain.

Torvoside H: Characterized by a (5α,6α,22R,25S)-6,22,26-trihydroxyfurostan-3-one steroidal

core with a disaccharide attached at the C-6 hydroxyl group and a glucose unit at the C-26

hydroxyl group.[1]

Torvoside O and P: Furostanol glycosides with distinct sugar moieties, the structures of

which have been elucidated using 1D and 2D NMR techniques.

Biological Activities of 25-Epitorvoside D Analogs
Several analogs of 25-Epitorvoside D have demonstrated significant biological activities. The

following table summarizes the available quantitative data for some of the most studied

analogs.
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Compound
Biological
Activity

Assay IC50 Value Reference

Torvoside H

Antiviral (Herpes

Simplex Virus

Type 1)

Plaque

Reduction Assay
23.2 µg/mL [2]

Torvanol A

Antiviral (Herpes

Simplex Virus

Type 1)

Plaque

Reduction Assay
9.6 µg/mL [2]

Acetal derivative

of Torvoside H

Antiviral (Herpes

Simplex Virus

Type 1)

Plaque

Reduction Assay
17.4 µg/mL [2]

Macaoside A

Anti-

inflammatory

(Elastase

Release

Inhibition)

Neutrophil-based

assay
3.2 µM [3]

Macaoside D

Anti-

inflammatory

(Elastase

Release

Inhibition)

Neutrophil-based

assay
4.2 µM [3]

Known

Spirostanol

Compound 19

Anti-

inflammatory

(Superoxide

Anion

Generation)

Neutrophil-based

assay
6.1 µM [3]

Known

Spirostanol

Compound 20

Anti-

inflammatory

(Superoxide

Anion

Generation)

Neutrophil-based

assay
7.0 µM [3]

Known

Spirostanol

Anti-

inflammatory

Neutrophil-based

assay

3.7 µM [3]
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Compound 20 (Elastase

Release)

Known

Spirostanol

Compound 21

Anti-

inflammatory

(Superoxide

Anion

Generation)

Neutrophil-based

assay
7.6 µM [3]

Known

Spirostanol

Compound 21

Anti-

inflammatory

(Elastase

Release)

Neutrophil-based

assay
4.4 µM [3]

Known

Spirostanol

Compound 24

Anti-

inflammatory

(Superoxide

Anion

Generation)

Neutrophil-based

assay
4.0 µM [3]

Known

Spirostanol

Compound 24

Anti-

inflammatory

(Elastase

Release)

Neutrophil-based

assay
1.0 µM [3]

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and

biological evaluation of 25-Epitorvoside D analogs.

General Synthesis of Furostanol Glycosides
A common approach to the synthesis of furostanol glycosides involves the use of a 16β-

acetoxy-22-oxo-26-hydroxy-cholestanic derivative as a key building block. This method allows

for the efficient incorporation of the 26-O-β-D-glucopyranosyl unit and the formation of the

characteristic hemiketal E-ring.[4][5]

Workflow for Furostanol Glycoside Synthesis
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A generalized workflow for the chemical synthesis of furostanol glycosides.

Antiviral Assay: Plaque Reduction Assay
This assay is commonly used to determine the concentration of an antiviral compound required

to inhibit the formation of viral plaques in a cell culture.

Protocol:

Cell Seeding: Seed confluent monolayers of Vero cells (or another susceptible cell line) in

24-well plates.

Compound Preparation: Prepare serial dilutions of the test compound (e.g., Torvoside H) in a

suitable solvent.

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., Herpes

Simplex Virus Type 1) for a defined period (e.g., 1 hour) to allow for viral adsorption.

Compound Treatment: After the adsorption period, remove the viral inoculum and add an

overlay medium containing the different concentrations of the test compound.

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3

days).

Plaque Visualization: Fix the cells with a suitable fixative (e.g., methanol) and stain with a

staining solution (e.g., crystal violet).

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the

concentration of the compound that reduces the number of plaques by 50% compared to the

untreated virus control.

Workflow for Plaque Reduction Assay
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Seed Vero cells
in 24-well plates

Infect cells with HSV-1

Add overlay medium with
serial dilutions of analog

Incubate for 48-72 hours

Fix and stain cells

Count plaques

Calculate IC50 value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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